1,1'-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

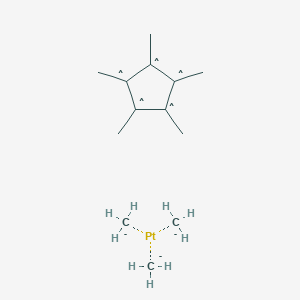

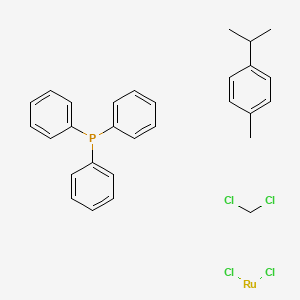

HiersoPHOS-6, also known as 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, is a member of the HiersoPHOS family of ligands. These are ferrocenyl polyphosphine ligands used in palladium-promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .

Molecular Structure Analysis

The molecular structure of HiersoPHOS-6 includes a ferrocene moiety in its backbone, similar to other bridged diphosphines . The exact molecular structure was not found in the search results.Chemical Reactions Analysis

HiersoPHOS-6 is used as a ligand in palladium-catalyzed direct arylation of heteroaromatics with activated aryl chlorides .Physical And Chemical Properties Analysis

HiersoPHOS-6 is an orange solid with a formula weight of 638.54 (684.61 when considering the ethanol adduct). Its molecular formula is C40H40FeP2·CH3CH2OH .Scientific Research Applications

Ruthenium-Catalyzed Amine Synthesis

This compound is used as a ligand in ruthenium-catalyzed greener amine synthesis from amines and alcohols through a process known as hydrogen-borrowing .

Buchwald-Hartwig Cross Coupling

It serves as a ligand for Buchwald-Hartwig cross coupling, which is a method used to form carbon-nitrogen bonds in the synthesis of pharmaceuticals and agrochemicals .

Coordination Compound Synthesis

The compound is involved in the synthesis of coordination compounds, which are complexes formed with central metal atoms or ions and surrounding molecules or ions .

Metal Complex Formation

It aids in forming complexes with various metals such as palladium chloride, which are essential in catalysis and material science .

Microwave-Assisted Aryl-Alkyl Ether Formation

As a catalyst, it is used in microwave-assisted preparation of aryl-alkyl ethers via palladium-catalyzed Hiyama coupling of alkoxysilanes with aryl bromides or chlorides .

Catalytic Isomerization

The compound acts as a ligand for catalytic isomerization of methylbutenenitrile via nickel systems, which is important in organic synthesis .

Borylation of Aryl Halides

It is employed as a catalyst in the borylation of aryl halides and subsequent coupling leading to biaryls, which are compounds containing two aromatic rings .

Synthesis of Lactams and Medium-Ring Aryl Ethers

This compound is also used in the synthesis of lactams by CO insertion and medium-ring aryl ethers by intramolecular coupling of an aryl halide with an alcohol .

Mechanism of Action

Target of Action

The primary target of 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, 97% HiersoPHOS-6 (Sylphos) is to act as a ligand in homogeneous catalysis . It is used as a ligand for ruthenium-catalyzed greener amine synthesis from amines and alcohols by hydrogen-borrowing . It is also employed as a ligand for Buchwald-Hartwig cross coupling .

Mode of Action

This compound interacts with its targets by acting as a ligand, which is a molecule that binds to another (usually larger) molecule. In the case of HiersoPHOS-6 (Sylphos) , it binds to ruthenium in the catalytic process of amine synthesis . This interaction facilitates the hydrogen-borrowing process, leading to the synthesis of amines from amines and alcohols .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the synthesis of amines. The compound acts as a ligand in the ruthenium-catalyzed process, facilitating the hydrogen-borrowing mechanism. This leads to the production of amines from amines and alcohols . The compound also plays a role in Buchwald-Hartwig cross coupling .

Result of Action

The result of the action of HiersoPHOS-6 (Sylphos) is the facilitation of certain chemical reactions, particularly the synthesis of amines from amines and alcohols . It also plays a role in Buchwald-Hartwig cross coupling . These reactions are crucial in the production of various chemical compounds.

Future Directions

properties

InChI |

InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBEVQPYAXXDHJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H46FeOP2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

684.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 121237557 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

![1-(2,4,6-Trimethylphenyl)-3-[(2S)-4-methylpentanoic acid]imidazolium hexafluorophosphate, min. 95%](/img/structure/B6309865.png)

![1-(2,4,6-Trimethylphenyl)-3-[(1R,2R,3R,5S)-(-)-isopinocampheyl]imidazolium chloride, min. 95%](/img/structure/B6309885.png)